

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" CAS number lookup

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Compound of Interest

Compound Name: *Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate*

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Technical Guide: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

CAS Number: 111627-26-0

This technical guide provides a comprehensive overview of **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate**, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and biological activity, with a focus on its role as an acetylcholinesterase inhibitor.

Chemical and Physical Properties

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, also known as 1-Benzenesulfonylpiperidine-4-carboxylic acid ethyl ester, is a white solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	111627-26-0	[1]
Molecular Formula	C ₁₄ H ₁₉ NO ₄ S	[1]
Molecular Weight	297.37 g/mol	[1]
Appearance	White solid	[1]
Melting Point	No data available	[2]
Boiling Point	No data available	[2]

Synthesis

A general method for the synthesis of N-substituted piperidine-4-carboxylate derivatives involves the reaction of a compound with an active methylene group with an N-substituted diethanolamine diphenyl sulfonate in the presence of a base like sodium hydride.

A more specific, though still general, two-step synthesis for compounds of this class can be described as follows:

Experimental Protocol: Synthesis of 1-Benzenesulfonyl-piperidine-4-carboxylic acid ethyl ester

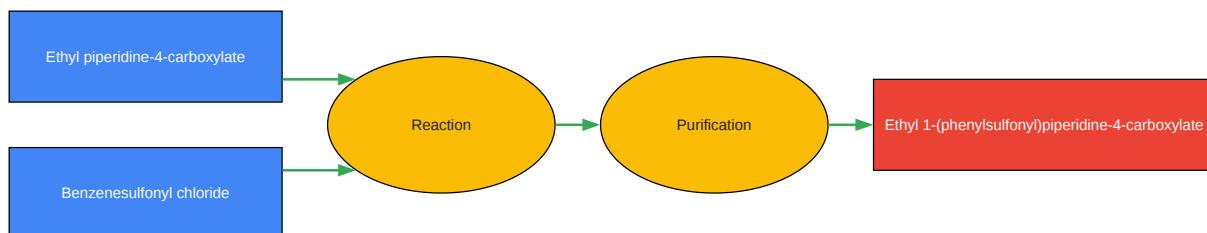
This synthesis can be achieved in two main steps from commercially available starting materials.[\[1\]](#) While a detailed, specific protocol for this exact compound is not readily available in the public domain, a general procedure adapted from the synthesis of similar N-sulfonylated piperidines is presented below.

Step 1: N-Phenylsulfonylation of Ethyl Piperidine-4-carboxylate

- To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add benzenesulfonyl chloride (1.1 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate**.

Logical Workflow for Synthesis



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A simplified workflow for the synthesis of the target compound.

Biological Activity: Acetylcholinesterase Inhibition

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is an inhibitor of acetylcholinesterase (AChE).^[1] AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease.^[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** against AChE can be determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylthiocholine hydrolysis by AChE with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

- Reagent Preparation:
 - Phosphate Buffer (0.1 M, pH 8.0).
 - DTNB solution (10 mM in phosphate buffer).
 - Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).
 - AChE solution of a known concentration.
 - Test compound (**Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate**) stock solution in a suitable solvent (e.g., DMSO).
- Assay Procedure (96-well plate format):
 - Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
 - Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
 - Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
- Measurement:
 - Pre-incubate the plate with buffer, AChE, DTNB, and the test compound/solvent for 10 minutes at 25°C.
 - Initiate the reaction by adding the ATCI solution.
 - Measure the absorbance at 412 nm at regular intervals using a microplate reader.

- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percentage of inhibition for each concentration of the test compound relative to the control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.

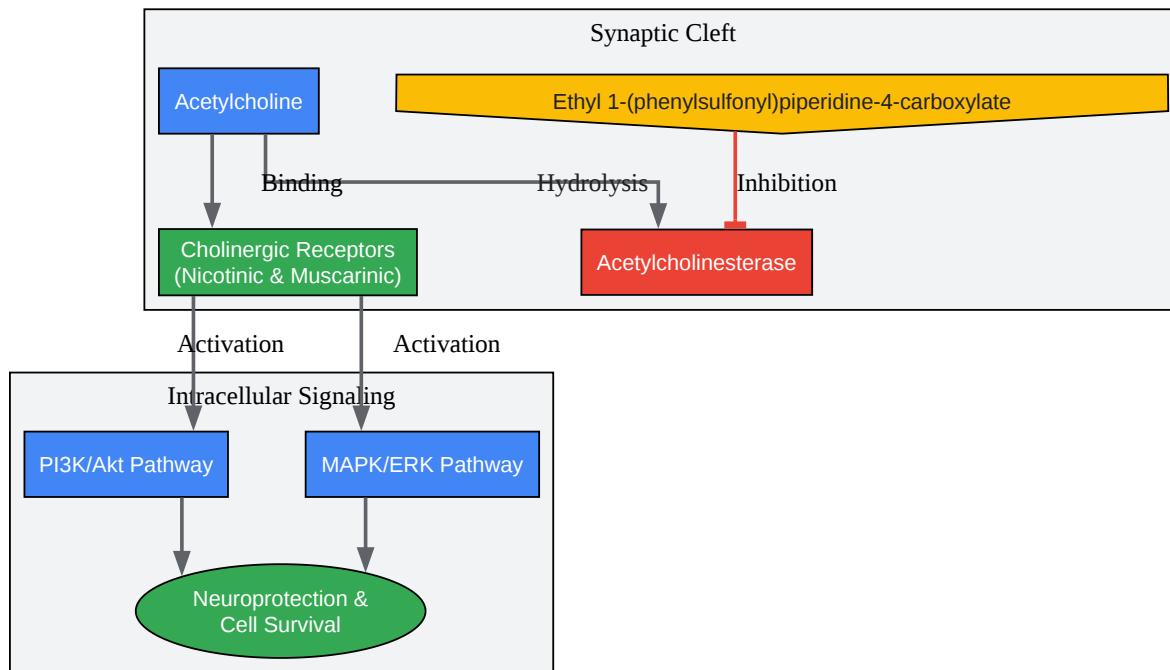
Signaling Pathways of Acetylcholinesterase Inhibitors

Inhibitors of acetylcholinesterase, by increasing the availability of acetylcholine, can modulate various downstream signaling pathways. These effects are often mediated through the stimulation of nicotinic and muscarinic acetylcholine receptors. Key pathways influenced include:

- PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and synaptic plasticity. Activation of this pathway by AChE inhibitors can contribute to their neuroprotective effects.
- MAPK/ERK Signaling Pathway: This pathway is involved in cell growth, differentiation, and survival. Modulation of this pathway can also play a role in the neuroprotective actions of these inhibitors.

The engagement of these pathways suggests that the therapeutic benefits of acetylcholinesterase inhibitors may extend beyond simple symptomatic relief in neurodegenerative diseases.

Diagram of Acetylcholinesterase Inhibition and Downstream Signaling



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Mechanism of action and downstream signaling of the inhibitor.

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References

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